Permanganate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Permanganate is a chemical compound that is widely used in various scientific research applications. It is a powerful oxidizing agent that is known for its ability to react with a wide range of organic and inorganic compounds. Permanganate has been used in various fields such as chemistry, biology, and environmental science due to its unique properties.

Scientific Research Applications

Groundwater Treatment

- Oxidation of Methyl Tert-Butyl Ether (MTBE) in Groundwater: Damm et al. (2002) found that the oxidation of MTBE by permanganate in groundwater is a second-order reaction, with limited applicability for rapid cleanup due to slower oxidation rates compared to other processes (Damm, Hardacre, Kalin, & Walsh, 2002).

Waste Treatment

- Oxidation of Chelating Agents in Nuclear Wastes: Chang, Korshin, and Ferguson (2006) demonstrated that permanganate effectively oxidizes chelating agents like EDTA and NTA in nuclear wastes, facilitating the separation of radionuclides and heavy metals (Chang, Korshin, & Ferguson, 2006).

Biological and Medical Research

- Staining Patterns in Human Chromosomes: Utakoji (1972) explored the use of potassium permanganate in staining human chromosomes, highlighting its utility in histology and electron microscopy (Utakoji, 1972).

Environmental Remediation

- Degradation of Pollutants in Water: Sun et al. (2021) showed that permanganate can significantly enhance the degradation rate of pollutants like bisphenol A in the presence of reducing substances (Sun, Zhang, Gong, Zhang, & Zhang, 2021).

- Treatment of DNAPLs in Groundwater: Schwartz and Zhang (1999) focused on the oxidative destruction of chlorinated solvents in groundwater using potassium permanganate, providing insights for in-situ applications (Schwartz & Zhang, 1999).

Industrial Applications

- Green and Versatile Industrial Oxidant: Singh and Lee (2001) discussed the use of permanganate as an effective oxidant in organic chemistry, emphasizing its environmental benefits and potential industrial applications (Singh & Lee, 2001).

Molecular Biology

- DNA Sequencing: Fritzsche et al. (1987) utilized permanganate for DNA sequencing, specifically for identifying 5-methylcytosine residues, demonstrating its specificity and effectiveness (Fritzsche, Hayatsu, Igloi, Iida, & Kössel, 1987).

Analytical Chemistry

- Measuring Low Concentration Permanganate: Laszakovits et al. (2019) developed a method using diethyl phenylene diamine (DPD) oxidation to measure low levels of permanganate in environmental systems, enhancing the detection and analysis of permanganate in water treatment (Laszakovits, Patterson, Hipsher, & MacKay, 2019).

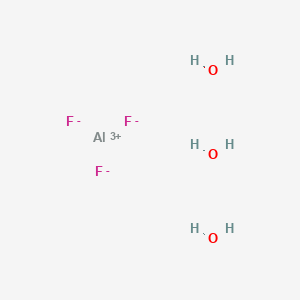

properties

CAS RN |

14333-13-2 |

|---|---|

Product Name |

Permanganate |

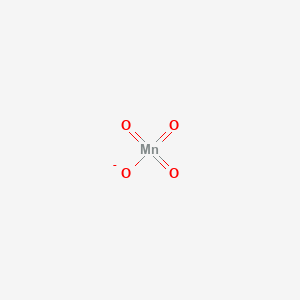

Molecular Formula |

MnO4(−) MnO4- |

Molecular Weight |

118.936 g/mol |

IUPAC Name |

permanganate |

InChI |

InChI=1S/Mn.4O/q;;;;-1 |

InChI Key |

NPDODHDPVPPRDJ-UHFFFAOYSA-N |

SMILES |

[O-][Mn](=O)(=O)=O |

Canonical SMILES |

[O-][Mn](=O)(=O)=O |

Other CAS RN |

14333-13-2 |

physical_description |

Generally purplish colored. Soluble in water. Noncombustible, but accelerate the burning of combustible material. If the combustible material is finely divided, the mixture may be explosive. May spontaneously ignite in contact with liquid combustible materials. Contact with sulfuric acid may cause fire or explosion. |

synonyms |

MnO4(1-) MnO4- permanganate permanganic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

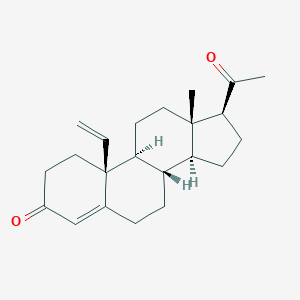

![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)